molecular formula C25H22N2O3 B3742352 (5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3742352
M. Wt: 398.5 g/mol
InChI Key: OMLUNGQGHDIHID-JCMHNJIXSA-N
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Description

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane triones. These compounds are characterized by a diazinane ring with three keto groups. The anthracenylmethylidene group attached to the diazinane ring adds unique properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-22(24(29)27(25(30)26-23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h4-9,12-15,18H,1-3,10-11H2,(H,26,28,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLUNGQGHDIHID-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.

    Introduction of the Anthracenylmethylidene Group: The anthracenylmethylidene group can be introduced through a condensation reaction between anthracene derivatives and the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(phenylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione: Similar structure but with a phenyl group instead of an anthracenyl group.

    (5Z)-5-(naphthylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione: Contains a naphthyl group instead of an anthracenyl group.

Uniqueness

The presence of the anthracenylmethylidene group in (5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione imparts unique properties, such as enhanced stability, specific reactivity, and potential biological activities, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione

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